molecular formula C8H7BrN2 B12963943 (5-Bromo-3-methylpyridin-2-YL)acetonitrile

(5-Bromo-3-methylpyridin-2-YL)acetonitrile

Cat. No.: B12963943
M. Wt: 211.06 g/mol
InChI Key: RTAODJHGANOYCK-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-methylpyridin-2-yl)acetonitrile is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and an acetonitrile group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-methylpyridin-2-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material. The reaction is catalyzed by palladium and involves the coupling of the brominated pyridine with an arylboronic acid in the presence of a base such as potassium phosphate. The reaction is carried out in a mixture of 1,4-dioxane and water at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 2-(5-Bromo-3-methylpyridin-2-yl)acetonitrile may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The choice of solvents, catalysts, and purification methods is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-methylpyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki reaction, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols and are carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(5-Bromo-3-methylpyridin-2-yl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of novel materials, including liquid crystals and organic semiconductors.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-methylpyridin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the bromine atom and the acetonitrile group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 2-(5-Bromo-3-methylpyridin-2-yl)acetamide
  • 2-(5-Bromo-3-methylpyridin-2-yl)ethanol

Uniqueness

2-(5-Bromo-3-methylpyridin-2-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules, offering versatility in various chemical transformations.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

2-(5-bromo-3-methylpyridin-2-yl)acetonitrile

InChI

InChI=1S/C8H7BrN2/c1-6-4-7(9)5-11-8(6)2-3-10/h4-5H,2H2,1H3

InChI Key

RTAODJHGANOYCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1CC#N)Br

Origin of Product

United States

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